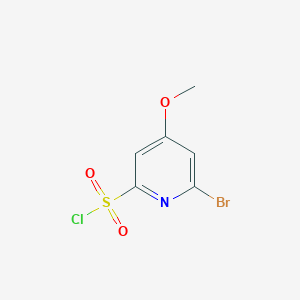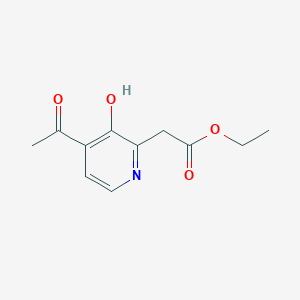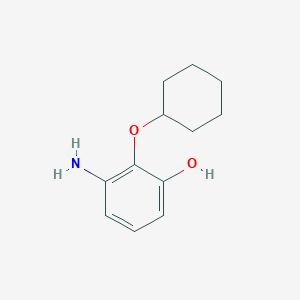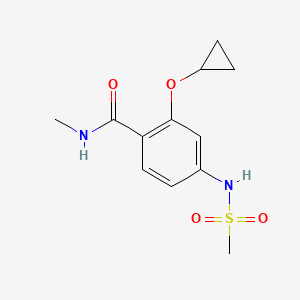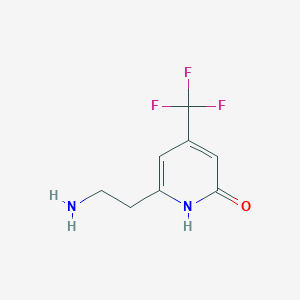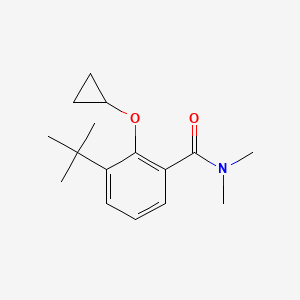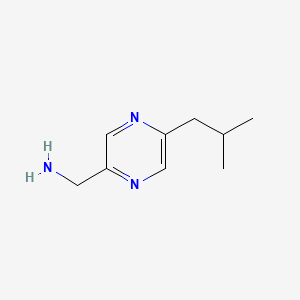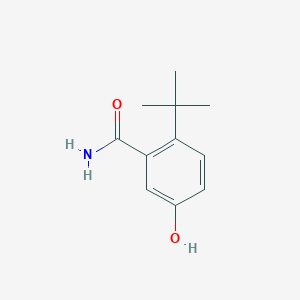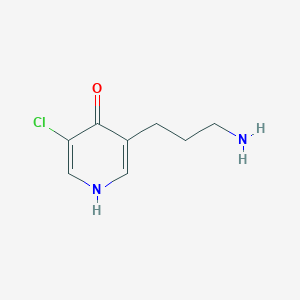
3-(3-Aminopropyl)-5-chloropyridin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Aminopropyl)-5-chloropyridin-4-OL is an organic compound that features a pyridine ring substituted with an amino group, a propyl chain, and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminopropyl)-5-chloropyridin-4-OL typically involves the following steps:
Starting Material: The synthesis begins with 5-chloropyridin-4-OL.
Alkylation: The 5-chloropyridin-4-OL undergoes alkylation with 3-bromopropylamine in the presence of a base such as potassium carbonate.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(3-Aminopropyl)-5-chloropyridin-4-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-Aminopropyl)-5-chloropyridin-4-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-(3-Aminopropyl)pyridine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
5-Chloropyridin-4-OL: Lacks the amino propyl group, which may limit its applications in certain fields.
Uniqueness: 3-(3-Aminopropyl)-5-chloropyridin-4-OL is unique due to the presence of both the amino propyl group and the chlorine atom, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research and industrial contexts.
Propriétés
Formule moléculaire |
C8H11ClN2O |
|---|---|
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
3-(3-aminopropyl)-5-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C8H11ClN2O/c9-7-5-11-4-6(8(7)12)2-1-3-10/h4-5H,1-3,10H2,(H,11,12) |
Clé InChI |
DEFSMOKYIWYMAU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)C(=CN1)Cl)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


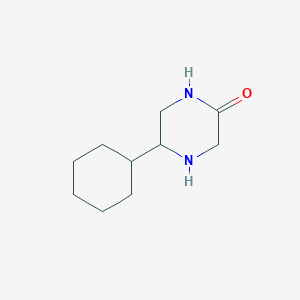

![1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B14846792.png)
